Halicylindramide D

Description

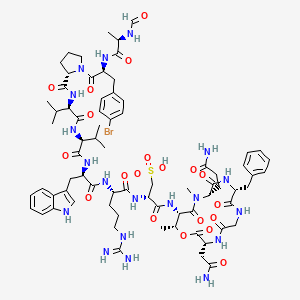

Structure

2D Structure

Properties

CAS No. |

172548-80-0 |

|---|---|

Molecular Formula |

C73H100BrN19O20S |

Molecular Weight |

1675.7 g/mol |

IUPAC Name |

(2S)-3-[[(3R,9R,12S,15S,16R)-3-(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-benzyl-13,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-oxopropane-1-sulfonic acid |

InChI |

InChI=1S/C73H100BrN19O20S/c1-37(2)58(90-69(106)59(38(3)4)89-67(104)54-20-14-28-93(54)70(107)50(87-61(98)39(5)82-36-94)30-42-21-23-44(74)24-22-42)68(105)86-49(31-43-33-80-46-18-12-11-17-45(43)46)64(101)84-47(19-13-27-79-73(77)78)63(100)88-52(35-114(110,111)112)65(102)91-60-40(6)113-72(109)51(32-56(76)96)83-57(97)34-81-62(99)48(29-41-15-9-8-10-16-41)85-66(103)53(25-26-55(75)95)92(7)71(60)108/h8-12,15-18,21-24,33,36-40,47-54,58-60,80H,13-14,19-20,25-32,34-35H2,1-7H3,(H2,75,95)(H2,76,96)(H,81,99)(H,82,94)(H,83,97)(H,84,101)(H,85,103)(H,86,105)(H,87,98)(H,88,100)(H,89,104)(H,90,106)(H,91,102)(H4,77,78,79)(H,110,111,112)/t39-,40-,47+,48-,49-,50+,51-,52-,53+,54+,58+,59-,60+/m1/s1 |

InChI Key |

LCUFSEOEZNOMTE-HUKYMJEXSA-N |

SMILES |

CC1C(C(=O)N(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)O1)CC(=O)N)CC2=CC=CC=C2)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)Br)NC(=O)C(C)NC=O |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)O1)CC(=O)N)CC2=CC=CC=C2)CCC(=O)N)C)NC(=O)[C@@H](CS(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)Br)NC(=O)[C@@H](C)NC=O |

Canonical SMILES |

CC1C(C(=O)N(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)O1)CC(=O)N)CC2=CC=CC=C2)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)Br)NC(=O)C(C)NC=O |

Synonyms |

halicylindramide D |

Origin of Product |

United States |

Halicylindramide D: Isolation, Structure, and Biological Activities

Historical Account of this compound Isolation

This compound, along with halicylindramide E, was first isolated and reported in 1996. nih.govacs.org The initial isolation and structural determination were carried out by researchers at the Laboratory of Aquatic Natural Products Chemistry, Graduate School of Agriculture, University of Tokyo, Japan. nih.gov The structures, including the absolute stereochemistry, were determined using a combination of spectral and chemical methods. nih.govacs.org this compound was identified as a tridecapeptide featuring a formyl group blocking the N-terminus and a threonine residue lactonized at the C-terminus. nih.govacs.org

Source Organisms and Geographical Distribution

This compound and other halicylindramides are primarily found in marine organisms, specifically certain species of sponges.

Marine Sponges: Halichondria cylindrata and Petrosia species

The initial source organism for the isolation of halicylindramides D and E was the Japanese marine sponge Halichondria cylindrata. nih.govacs.orgpsu.edumdpi.comuct.ac.za Subsequently, other members of the halicylindramide family, including halicylindramides F, G, and H, have been isolated from sponges belonging to the genus Petrosia. mdpi.comwikipedia.org

A sponge species initially classified as Petrosia sp. and found in abundance in the coastal area of the East Sea in Korea has been identified as a producer of halicylindramides and has been recently reclassified as a new sponge species, Halichondria dokdoensis. asm.orgresearchgate.net This species is closely related to Halichondria cylindrata. asm.orgresearchgate.net

Associated Microorganisms and Producer Identity

While halicylindramides are isolated from marine sponges, there is strong evidence suggesting that the actual producers of these compounds are bacterial symbionts residing within the sponges. asm.orgresearchgate.net The presence of non-standard D- and NMe-amino acids in halicylindramides suggests their synthesis by non-ribosomal peptide synthetases (NRPSs), which are exclusively found in bacteria. asm.org

Research involving genome-resolved metagenomics of Halichondria dokdoensis has revealed a symbiotic association with Candidatus Entotheonella bacteria. asm.org This bacterial genus is recognized for its biosynthetic capabilities, and studies have identified the biosynthetic gene cluster (BGC) of halicylindramides within the genome of Candidatus Entotheonella halido, a new variant found in H. dokdoensis. asm.org This discovery confirms the bacterial origin of halicylindramides in this sponge species. asm.org

Previous reports have also pointed towards sponge-associated cyanobacteria as potential producers of halicylindramides isolated from Petrosia sp., as all previously reported halicylindramides were discovered from Halichondria cylindrata. mdpi.com

Isolation Methodologies for this compound

The isolation of this compound typically involves the extraction of marine sponge material followed by various chromatographic techniques to purify the compound. While specific detailed methodologies for the isolation of this compound are often described within primary research articles focusing on its discovery and characterization, general approaches for isolating bioactive peptides from marine sources provide context.

Isolation procedures for bioactive marine peptides often involve chromatography techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), gel filtration chromatography, and ion exchange chromatography. researchgate.net These methods are employed to separate and purify peptides based on their chemical properties.

The initial isolation of halicylindramides D and E from Halichondria cylindrata involved spectral and chemical methods for structure determination. nih.govacs.org While the precise details of the chromatographic steps used in this initial isolation are not extensively detailed in the provided snippets, the general principles of peptide isolation from marine sponges would apply. Bioassay-guided fractionation is a common strategy in the discovery of bioactive compounds from natural sources, where fractions are tested for biological activity to guide further purification steps. aquadocs.org

Here is a summary of the source organisms and associated microorganisms:

| Sponge Genus | Species | Geographical Location | Associated Microorganism (Producer) | Citation |

| Halichondria | Halichondria cylindrata | Japan | Likely bacterial symbiont | nih.govacs.orgpsu.edumdpi.comuct.ac.za |

| Petrosia | Petrosia sp. | Korea | Potential sponge-associated cyanobacteria | mdpi.com |

| Halichondria | Halichondria dokdoensis | Korea | Candidatus Entotheonella halido (Bacterium) | asm.orgresearchgate.net |

Structural Elucidation and Chemical Characterization of Halicylindramide D

Primary Structure Determination

Amino Acid Sequence Analysis

Amino acid sequence analysis of Halicylindramide D, typically performed through methods like acid hydrolysis followed by analysis of the constituent amino acids, revealed it to be a tridecapeptide, meaning it is composed of thirteen amino acid residues. acs.orgscispace.comresearchgate.netresearchgate.netaquadocs.org Techniques such as Edman degradation and mass spectrometry have been employed in the sequence determination of peptides, including related halicylindramides. researchgate.netproquest.comnih.govnih.govnih.gov

Identification of Unusual Amino Acid Residues

This compound, like other marine-derived peptides, contains several unusual or non-proteinogenic amino acid residues in addition to the standard twenty proteinogenic ones. mdpi.comkoreascience.krresearchgate.netnih.govencyclopedia.pubwikipedia.orgwipo.int These unusual residues contribute significantly to the unique structural and biological properties of the molecule. While specific unusual amino acids in this compound are not explicitly detailed in all sources, related halicylindramides and other marine depsipeptides are known to contain residues such as D-amino acids, N-methylated amino acids, and modified amino acids like cysteic acid or β-methoxytyrosine. mdpi.comkoreascience.krresearchgate.netwikipedia.orgnih.govoalib.com

Cyclic Depsipeptide Architecture: Lactonization Site

This compound possesses a cyclic depsipeptide architecture. acs.orgnih.govscispace.comresearchgate.netaquadocs.orgmdpi.comoalib.comresearchgate.net This means that in addition to amide bonds linking amino acid residues, there is at least one ester bond, forming a macrocyclic ring. nih.govencyclopedia.pub In this compound, the cyclization occurs through a lactonization event. acs.orgnih.govresearchgate.netresearchgate.net Specifically, the C-terminus of the peptide chain is lactonized with the hydroxyl group of a threonine residue. acs.orgnih.govresearchgate.netresearchgate.net This head-to-side-chain cyclization is a common feature in this class of marine natural products and is considered crucial for their bioactivity. mdpi.commdpi.com

N-Terminal Modification: Formyl Group

A distinctive feature of this compound is the modification at its N-terminus. acs.orgscispace.comresearchgate.netaquadocs.orgmdpi.com The N-terminal amino group is blocked by a formyl group. acs.orgscispace.comresearchgate.netaquadocs.orgmdpi.com N-formylation is a post-translational modification commonly found in proteins synthesized in bacteria, mitochondria, and chloroplasts, and it plays a role in protein synthesis initiation in these systems. nih.govwikipedia.org The presence of a formyl group at the N-terminus of this compound is a significant structural characteristic.

Stereochemical Assignment

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is essential for a complete structural characterization of chiral molecules like peptides. acs.orgresearchgate.netresearchgate.netaquadocs.orgnih.govlibretexts.org Amino acids, except for glycine, have a chiral α-carbon, existing as either L- or D-enantiomers. nih.govlibretexts.orgmasterorganicchemistry.com

Determination of Absolute Configurations

The absolute stereochemistry of the amino acid residues in this compound was determined using a combination of spectral and chemical methods. acs.orgresearchgate.netresearchgate.netaquadocs.org Techniques such as Marfey's analysis are commonly employed for assigning the absolute configurations of amino acids within peptides after hydrolysis. researchgate.netnih.govresearchgate.netmdpi.comnacalai.comresearchgate.net This method involves derivatizing the amino acids with a chiral reagent and then separating the resulting diastereomers chromatographically to determine their enantiomeric excess and thus their absolute configuration (D or L). nih.govnacalai.comresearchgate.net Circular dichroism (CD) spectroscopy can also provide information about the stereochemistry of peptides. researchgate.netproquest.comnih.gov The comprehensive analysis of this compound included the determination of the absolute configuration for each constituent amino acid residue. acs.orgnih.gov

Spectroscopic and Chemical Methods in Stereochemistry

The determination of the complete structure of this compound, including its absolute stereochemistry, relied on a combination of spectroscopic and chemical methods. acs.orgresearchgate.net Spectroscopic techniques are fundamental tools in chemistry for elucidating the structure of molecules. nptel.ac.inintertek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for determining chemical structure and stereochemistry. intertek.comleibniz-fmp.deutah.edu Both one- and two-dimensional NMR methods, such as 1H and 13C NMR, are commonly employed to understand the connectivity of atoms within a molecule and to gain insights into its three-dimensional arrangement. intertek.comutah.edusemanticscholar.org NMR can help determine relative stereochemistry at chiral centers and even 3D structure of small molecules. utah.eduoup.com

Mass spectrometry (MS) is another crucial technique used in structural elucidation, providing information about the molecular weight and fragmentation patterns of a compound. intertek.comsemanticscholar.orgmdpi.com Tandem MS/MS approaches can offer valuable data for identifying unknown molecules. intertek.commdpi.com

Chemical methods, often in conjunction with spectroscopic data, are also essential for confirming structural features and determining absolute stereochemistry. Techniques like chemical degradation and derivatization studies can break down the molecule into smaller, identifiable units or modify specific functional groups to aid analysis. researchgate.net Marfey's method, for instance, is a common chemical technique used to determine the absolute configuration of amino acids within a peptide. researchgate.net

Comparative Structural Analysis within the Halicylindramide Family (A-C, E, F-H)

The halicylindramide family consists of several related depsipeptides, including Halicylindramides A, B, C, D, E, F, G, and H. researchgate.net While this compound is a tridecapeptide, Halicylindramides A-C are reported as tetradecapeptides. aquadocs.org A common structural feature among several members, including Halicylindramides A-D, is the N-terminus blocked by a formyl group and the C-terminus lactonized with a threonine residue, forming a cyclic structure. acs.orgaquadocs.orgresearchgate.net

However, variations exist within the family. Halicylindramide E, for example, is described as a truncated linear peptide with a C-terminal amide, differing significantly from the cyclic structure of this compound and A-C. acs.orgaquadocs.orgmdpi.com This structural difference in Halicylindramide E, specifically the loss of the cyclic "head to side chain" arrangement, has been suggested to impact its bioactivity, leading to a loss of cytotoxicity and lower antifungal activity compared to other halicylindramides. mdpi.com

Structural differences among the halicylindramides, particularly in their amino acid sequences and macrocyclic structures, contribute to their diverse biological activities. The determination of the absolute stereochemistry of the amino acid residues and other chiral centers is critical for understanding the precise three-dimensional structure and, consequently, the biological properties of each halicylindramide congener.

Here is a table summarizing some structural characteristics of this compound and a comparison with other family members:

| Compound | Source | Structure Type | Number of Amino Acids | N-terminus | C-terminus |

| This compound | Halichondria cylindrata | Cyclic Depsipeptide | 13 | Formyl-blocked | Lactonized with Threonine |

| Halicylindramide A | Halichondria cylindrata | Cyclic Depsipeptide | 14 | Formyl-blocked | Lactonized with Threonine |

| Halicylindramide B | Halichondria cylindrata | Cyclic Depsipeptide | 14 | Formyl-blocked | Lactonized with Threonine |

| Halicylindramide C | Halichondria cylindrata | Cyclic Depsipeptide | 14 | Formyl-blocked | Lactonized with Threonine |

| Halicylindramide E | Halichondria cylindrata | Linear Peptide | Truncated | Not specified | Amidated |

| Halicylindramide F | Petrosia sp. | Cyclic Depsipeptide | Not specified | Not specified | Not specified |

| Halicylindramide G | Petrosia sp. | Cyclic Depsipeptide | Not specified | Not specified | Not specified |

| Halicylindramide H | Petrosia sp. | Cyclic Depsipeptide | Not specified | Not specified | Not specified |

Biological Activities and Mechanistic Studies of Halicylindramide D

Antifungal Research

Halicylindramide D has demonstrated efficacy against certain fungal pathogens, leading to investigations into its potential as an antifungal agent.

Efficacy Against Fungal Pathogens (e.g., Mortierella ramanniana)

Studies have shown that this compound exhibits antifungal activity against Mortierella ramanniana, a species of fungus. nih.govacs.orgresearchgate.netresearchgate.netnih.gov In tests, this compound was found to be active against this pathogen. researchgate.net For instance, this compound demonstrated antifungal activity when tested against Mortierella ramanniana at a concentration of 5 µ g/disk . researchgate.net

The antifungal activity observed for this compound can be compared to related compounds like Halicylindramide E. Halicylindramide E, a truncated linear peptide, also showed antifungal activity against Mortierella ramanniana, but required a significantly higher concentration of 160 µ g/disk to be active. researchgate.net

Below is a table summarizing the antifungal efficacy data against Mortierella ramanniana:

| Compound | Test Organism | Activity | Concentration |

| This compound | Mortierella ramanniana | Antifungal | 5 µ g/disk |

| Halicylindramide E | Mortierella ramanniana | Antifungal | 160 µ g/disk |

Proposed Cellular Targets and Mechanisms of Action

While specific detailed mechanisms of action for this compound's antifungal activity are not extensively described in the provided information, spectroscopic analyses of related halicylindramides (A-C) suggested that their macrocyclic structure was essential for their antifungal activities. researchgate.net This implies that the structural integrity and arrangement of the peptide play a crucial role in mediating its effects on fungal cells. The broader category of marine antimicrobial peptides is known for diverse structures and biological activities. researchgate.net

Cytotoxic Research

In addition to its antifungal properties, this compound has also been investigated for its cytotoxic effects, particularly against certain cancer cell lines.

Activity Against Murine Leukemia Cell Lines (e.g., P388)

This compound has demonstrated cytotoxicity against P-388 murine leukemia cells. nih.govacs.orgaquadocs.orgresearchgate.netresearchgate.netnih.gov This activity was noted during initial isolations and characterizations of the compound. nih.govacs.org The P388 murine leukemia cell line is a common model used in cytotoxicity screening of potential anticancer agents. semanticscholar.orgnih.gov

While the sources confirm this compound's cytotoxicity against P388 cells, specific quantitative data such as IC50 values for this compound itself against this cell line were not consistently available within the provided snippets, although related compounds or other marine metabolites tested against P388 cells have reported IC50 values in the range of 0.02 to 20 µg/mL aquadocs.org or other units semanticscholar.org.

Exploration of Cytotoxicity Mechanisms

The precise molecular mechanisms underlying the cytotoxicity of this compound are not explicitly detailed in the search results. However, for marine cyanobacterial compounds with potential anticancer properties in general, mechanisms implicated in cytotoxicity in tumor cell lines are often related to the induction of apoptosis. acs.org This association has been linked to various apoptotic indicators, including cell cycle arrest, mitochondrial dysfunctions, oxidative damage, alterations in caspase cascades, changes in specific protein levels, and alterations in membrane sodium dynamics. acs.org It is important to note that these are general mechanisms observed for a broader class of marine cytotoxic compounds and may or may not fully apply to this compound specifically without further research.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. dotmatics.comcollaborativedrug.comslideshare.netazolifesciences.com For halicylindramides, comparisons between the activities of different analogues have provided insights into the structural features important for their biological effects.

A notable comparison involves this compound and Halicylindramide E. This compound is a tridecapeptide with a formyl-blocked N-terminus and a C-terminus lactonized with a threonine residue, forming a cyclic structure. nih.govacs.orgresearchgate.net In contrast, Halicylindramide E is described as a truncated linear peptide with a C-terminal amide. nih.govacs.orgresearchgate.net

The difference in biological activity between these two compounds is significant. This compound showed antifungal activity at 5 µ g/disk against Mortierella ramanniana, while Halicylindramide E required 160 µ g/disk for the same activity. researchgate.net Furthermore, Halicylindramide E reportedly loses cytotoxicity compared to other halicylindramides. nih.gov These observations suggest that the cyclic structure, or the "head to side chain" arrangement present in this compound but absent in the linear Halicylindramide E, is crucial for both the antifungal and cytotoxic activities of these peptides. nih.gov Spectroscopical analyses also supported the idea that the macrocyclic structure of halicylindramides is essential for their antifungal properties. researchgate.net

Impact of Cyclic vs. Linear Structure on Bioactivity

The cyclic nature of many halicylindramides, including this compound, appears to be crucial for their biological activity. researchgate.netnih.gov Halicylindramides A-C, which are cyclic tetradecapeptides, showed antifungal activity against Mortierella ramanniana. researchgate.netnih.gov this compound, a cyclic tridecapeptide, also demonstrated antifungal activity against the same fungus. nih.govresearchgate.net In contrast, Halicylindramide E, a truncated and linear analogue, exhibits significantly lower antifungal activity compared to its cyclic counterparts. researchgate.netmdpi.commdpi.com This suggests that the macrocyclic structure is essential for potent antifungal effects. researchgate.netnih.gov The macrocyclization of peptides can enhance conformational stability and resistance to degradation, potentially leading to higher specificity for target proteins. researchgate.net

Insights from Halicylindramide E and other Analogues

Comparisons with analogues like Halicylindramide E provide insights into the structural requirements for activity. Halicylindramide E is a linear peptide derived from Halicylindramide B. mdpi.combpums.ac.ir As noted earlier, Halicylindramide E shows reduced cytotoxicity and lower antifungal activity compared to the cyclic halicylindramides. researchgate.netmdpi.commdpi.com This difference in activity between the cyclic this compound and the linear Halicylindramide E underscores the importance of the cyclic structure for potent biological effects. researchgate.netmdpi.com Other related cyclic depsipeptides from marine sponges, such as discodermins, polydiscamides, microspinosamide, and corticiamide A, also contain unusual amino acids similar to those found in halicylindramides and exhibit various activities, including antimicrobial and anticancer properties. koreascience.kr Studies on other peptide analogues, such as mirabamides, have also demonstrated structure-activity relationships where modifications in amino acid composition and hydrophobicity influence activity. mdpi.com

Here is a table summarizing the antifungal activity of Halicylindramides D and E:

| Compound | Structure Type | Antifungal Activity (Mortierella ramanniana) |

| This compound | Cyclic | Active (5 µ g/disk ) |

| Halicylindramide E | Linear, Truncated | Active (160 µ g/disk ) |

*Data compiled from search results nih.govresearchgate.net.

Other Biological Activities of Related Halicylindramides (e.g., hFXR antagonism)

Beyond the activities of this compound, other members of the halicylindramide family have demonstrated different biological properties. Halicylindramides A, C, and F have shown antagonistic activity against the human farnesoid X receptor (hFXR). researchgate.netmdpi.comacs.orgmdpi.com FXR is a nuclear receptor that plays a key role in regulating bile acid, cholesterol, and triglyceride metabolism. google.com Antagonism of hFXR by these halicylindramides suggests potential implications in metabolic regulation. researchgate.netmdpi.comgoogle.com While Halicylindramides A, C, and F exhibited hFXR antagonistic activity, they did not bind directly to hFXR. researchgate.netacs.org This indicates a potential indirect mechanism of action. Halicylindramides A and C have also been reported to have cytotoxic properties against murine leukemia cells. aquadocs.orgnih.gov

Biosynthetic Pathways of Halicylindramide D

Identification of Biosynthetic Origin

The true origin of many complex natural products isolated from marine sponges has long been a subject of scientific inquiry. While these molecules are often referred to as "sponge-derived," compelling evidence now indicates that symbiotic microorganisms are the actual producers. Halicylindramide D, a tridecapeptide originally isolated from the marine sponge Halichondria cylindrata, is a prime example of a compound whose biosynthetic origins have been traced to a specific bacterial symbiont. nih.gov

Research has identified that the actual producers of halicylindramides are bacterial symbionts of the genus Candidatus Entotheonella. asm.org These uncultivated bacteria form symbiotic relationships within the sponge tissue. researchgate.net Specifically, a new variant named Candidatus Entotheonella halido was discovered to be the producer of halicylindramides in the Korean marine sponge Halichondria dokdoensis. nih.gov This symbiont is remarkably abundant, constituting up to 69% of the total microbial community within the sponge's mesohyl, where it exists as large, filamentous organisms. asm.orgresearchgate.net The discovery of Ca. E. halido in a Halichondria sponge represents a new symbiotic host association for this metabolically gifted bacterial genus, which was previously known primarily from sponges like Theonella swinhoei. asm.orgasm.org The presence of non-standard D- and N-methylated amino acids in the structure of halicylindramides strongly suggested a bacterial, non-ribosomal synthesis pathway, as these features are characteristic of microbial biosynthesis. asm.org

The biosynthetic origin of this compound was definitively pinpointed through advanced metagenomic techniques. nih.gov Since Candidatus Entotheonella symbionts are uncultivable in laboratory settings, researchers sequenced the total DNA from the sponge Halichondria dokdoensis to study its entire microbial community (the metagenome). asm.org By employing a combination of short-read (Illumina) and long-read (PacBio) sequencing technologies, scientists were able to assemble high-quality Metagenome-Assembled Genomes (MAGs). asm.org

From this data, a high-quality genome for Ca. E. halido was recovered, which at 12 Mb, is the largest and most complete genome reported for an Entotheonella species to date. nih.gov Bioinformatics analysis of this genome led to the identification of the biosynthetic gene cluster (BGC) responsible for producing the halicylindramides. asm.orgnih.gov This genome-resolved metagenomic approach was crucial in bypassing the challenges of cultivation and directly linking the genetic blueprint for Halicylindramide synthesis to its symbiotic bacterial producer. researchgate.net

Elucidation of Biosynthetic Gene Clusters (BGCs)

The analysis of the Ca. E. halido genome successfully identified the specific BGC for halicylindramide synthesis. asm.org BGCs are discrete regions in a microbe's genome that contain all the necessary genes for the biosynthesis of a specific secondary metabolite. In the case of this compound, the identified cluster contains the genes for a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). asm.orgresearchgate.net

The organization of the modules within this NRPS BGC was found to directly correspond to the sequence of amino acids that make up the halicylindramide peptide backbone. asm.org This collinearity is a hallmark of NRPS systems and provided strong evidence that the correct gene cluster had been identified. The discovery of this unique BGC within the Ca. E. halido pangenome highlights the vast and largely untapped biosynthetic potential of these symbionts as a source for new bioactive compounds. nih.gov

Enzymology and Proposed Biosynthetic Steps

The biosynthesis of this compound is a complex process orchestrated by a series of specialized enzymes encoded within the BGC. The core of this machinery is the NRPS assembly line, which is responsible for selecting, activating, and linking the amino acid building blocks in a specific order.

This compound is synthesized via a modular NRPS pathway. asm.org NRPSs are large, multifunctional enzymes that act as molecular assembly lines. nih.gov They are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov

Each NRPS module contains a set of core catalytic domains that perform specific functions in a sequential manner. The process can be summarized in the table below.

| Domain | Function | Description |

| Adenylation (A) Domain | Substrate Selection and Activation | Selects a specific amino acid and activates it by converting it into an aminoacyl adenylate using ATP. |

| Peptidyl Carrier Protein (PCP) Domain | Covalent Tethering and Translocation | The activated amino acid is covalently attached to the PCP domain via a phosphopantetheine arm, which shuttles the substrate between other domains. nih.gov |

| Condensation (C) Domain | Peptide Bond Formation | Catalyzes the formation of a peptide bond between the amino acid held by its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module. researchgate.net |

| Thioesterase (TE) Domain | Product Release | Located in the final module, this domain is responsible for releasing the fully synthesized peptide from the NRPS machinery, often catalyzing cyclization or hydrolysis. nih.gov |

The specific sequence and number of modules in the halicylindramide BGC dictate the final structure of the peptide, demonstrating a direct genetic template for the chemical compound. asm.org

A key feature of NRPS pathways is their ability to incorporate non-proteinogenic (unusual) amino acids and perform various chemical modifications, which are critical to the bioactivity of the final product. asm.org this compound's structure contains several such features, including D-amino acids, which are stereoisomers of the more common L-amino acids. asm.orgnih.gov

The incorporation of these unusual units is handled by specialized domains within the NRPS modules or by standalone enzymes encoded in the BGC.

Epimerization (E) Domains: The presence of D-amino acids in the peptide chain is typically achieved through the action of Epimerization (E) domains. researchgate.net These domains are embedded within an NRPS module and catalyze the conversion of an L-amino acid, after it has been attached to a PCP domain, into its D-enantiomer just before peptide bond formation. researchgate.net

Other Modifications: The N-terminus of this compound is blocked by a formyl group, and the C-terminus is cyclized into a lactone with a threonine residue. nih.govresearchgate.net These are examples of post-translational modifications that occur after the main peptide chain is assembled. The enzymes responsible for these final tailoring steps, such as formyltransferases or specific functionalities of the Thioesterase (TE) domain, are also encoded within the BGC.

These modifications are crucial for the compound's final three-dimensional structure and its biological function. The ability of the Candidatus Entotheonella symbiont's enzymatic machinery to perform these complex chemical transformations underscores its role as a master of secondary metabolite synthesis. asm.org

Synthetic and Semisynthetic Research on Halicylindramide D and Its Analogues

Total Synthesis Strategies

The total synthesis of halicylindramides, particularly halicylindramide A, has been reported, providing insights into potential strategies for accessing the halicylindramide core structure. acs.orgmdpi.comacs.orgnih.govacs.org

Approaches to the Halicylindramide Core Structure (e.g., Halicylindramide A)

A reported total synthesis of halicylindramide A utilized a rapid and efficient Fmoc solid-phase synthesis strategy. acs.orgacs.orgnih.govacs.org This approach involved anchoring the first amino acid, aspartic acid (Asp), to the resin via its side chain. acs.orgmdpi.comacs.orgnih.govacs.org The linear peptide chain was then assembled stepwise on the solid support up to the cysteine residue. acs.orgacs.orgnih.gov A key step involved on-resin head-to-tail cyclization between the Sarcosine (Sar) and Asparagine (Asn) residues. acs.orgmdpi.comacs.orgacs.org Following cyclization, the N-terminal region was elongated, the cysteine residue was oxidized to cysteic acid, and the N-terminus was formylated. acs.orgmdpi.comacs.orgnih.gov This solid-phase approach allowed for the construction of the complex cyclic depsipeptide core. acs.orgacs.org

Challenges in Stereo-controlled Synthesis

The synthesis of peptides and depsipeptides containing D-amino acids and other unusual residues, as found in halicylindramides, presents significant challenges in achieving precise stereochemical control. koreascience.krnih.govnih.govresearchgate.net Ensuring the correct absolute and relative stereochemistry at each chiral center is crucial for synthesizing biologically active molecules that match the natural products. nih.govresearchgate.netnih.govd-nb.info The presence of multiple chiral centers, including those in D-amino acids and modified residues like N-methyl amino acids and cysteic acid, necessitates highly selective synthetic methodologies to avoid epimerization and diastereomer formation. koreascience.krnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Techniques like stereocontrolled reductions and the use of chiral building blocks are essential to address these challenges. nih.govd-nb.infomdpi.comrsc.org

Rational Design and Synthesis of Halicylindramide D Mimetics

The complexity and challenging synthesis of natural products like this compound often lead to the rational design and synthesis of simpler analogues or mimetics. This is typically done to facilitate structure-activity relationship (SAR) studies and potentially develop compounds with improved properties. koreascience.krmdpi.comresearchgate.netmdpi.commesamalaria.orgmdpi.com

Development of Simpler Analogues for SAR Studies

Simpler analogues of halicylindramide A have been synthesized to explore the impact of structural modifications on activity and conformation. koreascience.krmdpi.com For instance, mimetics of halicylindramide A have been created where the N-Me-Gly-Thr sequence, which contains the ester linkage of the cyclic part, is replaced with alternative residues such as N-Me-Gly-Dpr, Lys, or N-Me-Gly-allo-Thr. koreascience.krresearchgate.net These modifications aimed to investigate the role of the ester bond and the stereochemistry of the threonine residue in the molecule's conformation and potential membrane interactions. koreascience.kr Such studies help in understanding which parts of the molecule are essential for its biological effects. koreascience.krmdpi.commdpi.commesamalaria.orgmdpi.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a widely used methodology for the synthesis of peptides and depsipeptides, including halicylindramide analogues. acs.orgkoreascience.krmdpi.comacs.orgnih.govacs.orgresearchgate.netresearchgate.netescholarship.orgpeptide.comslideshare.net The synthesis of halicylindramide A mimetics has been successfully achieved using SPPS. koreascience.krresearchgate.net This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. acs.orgacs.orgacs.orgpeptide.comslideshare.net Fmoc chemistry is commonly employed in these syntheses. acs.orgacs.orgnih.govacs.orgresearchgate.net SPPS facilitates the formation of amide bonds and allows for on-resin cyclization strategies, which are particularly useful for creating cyclic peptides and depsipeptides. acs.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net The resin attachment point and the site of cyclization are critical considerations for successful SPPS of cyclic depsipeptides. acs.orgacs.org

Solution-Phase Synthesis Techniques

While SPPS is prevalent for peptide synthesis, solution-phase techniques are also utilized, sometimes in combination with solid-phase methods, for the synthesis of complex molecules like depsipeptides and their analogues. researchgate.netresearchgate.netslideshare.netuea.ac.ukresearchgate.netresearchgate.net Solution-phase synthesis involves carrying out reactions in a homogeneous solution. This can be advantageous for certain coupling reactions, fragment condensations, or final modifications that are not easily performed on a solid support. researchgate.netresearchgate.netslideshare.netuea.ac.ukresearchgate.netresearchgate.net For example, in the total synthesis of halicylindramide A, the final formylation step was performed in solution after cleavage from the resin. acs.orgacs.org Solution-phase techniques can also be employed for the synthesis of peptide segments before coupling them, particularly in convergent synthetic strategies. slideshare.net

Strategies for Modifying Specific Structural Features (e.g., Ester Linkage, Stereochemistry)

The modification of the ester linkage and the control of stereochemistry are crucial aspects in the synthesis and study of this compound and its analogues. These modifications can influence the molecule's conformation, stability, and biological activity. koreascience.krnih.govfiveable.merijournals.com

Modification of the Ester Linkage

The ester linkage in cyclodepsipeptides like this compound is a key structural feature, formed between the C-terminus and a β-hydroxyl group, typically of a serine or threonine residue. researchgate.netnih.gov Synthetic strategies have explored replacing this ester bond with other linkages to investigate the resulting changes in properties. For instance, mimetics of halicylindramide A, a related cyclodepsipeptide, have been synthesized where the ester linkage was replaced by an amide bond or an alkane. koreascience.kr

Replacing the ester linkage with an amide bond can enhance the proteolytic stability of the peptide, as amide bonds are generally less prone to hydrolysis compared to ester bonds. researchgate.netnih.gov This modification can be particularly relevant for developing analogues with improved pharmacokinetic properties. Research on halicylindramide A mimetics showed that an amide analogue could adopt a more stable secondary structure compared to the original depsipeptide. koreascience.kr

Another approach involves altering the nature of the ester linkage itself, for example, by changing the stereochemistry of the hydroxyl-bearing amino acid involved in the lactonization. koreascience.kr

Data on the impact of ester linkage modification on the activity of halicylindramide analogues is often presented alongside synthesis details. While specific detailed research findings and comprehensive data tables solely focused on this compound's ester linkage modifications were not extensively detailed in the search results, studies on related cyclodepsipeptides provide insights into the general strategies and their potential outcomes. For example, a seco-methyl ester generated from halicylindramide B showed different antifungal and cytotoxic activities compared to the cyclic parent compound, highlighting the importance of the macrocyclic structure and the ester bond for biological activity. nih.gov

Control of Stereochemistry

Stereochemistry, the spatial arrangement of atoms in a molecule, is a critical factor in the synthesis and biological activity of chiral compounds like this compound. fiveable.merijournals.com this compound contains several chiral centers, and its absolute stereochemistry has been determined. acs.orgresearchgate.net Controlling the stereochemical outcome during synthesis is essential to obtain the desired stereoisomer, as different stereoisomers can exhibit vastly different biological properties. fiveable.merijournals.com

Research on the synthesis of halicylindramide A, which shares structural features with this compound, has emphasized the importance of confirming the stereochemistry of the synthetic product by comparison with the natural molecule using techniques like NMR and RP-HPLC. researchgate.netacs.org Studies on mimetics of halicylindramide A have also explored the impact of changing the stereochemistry of specific residues, such as replacing a Thr residue with allo-Thr, on the conformation of the resulting analogue. koreascience.kr

While specific data tables detailing the synthesis and activity of various stereoisomers of this compound were not found, the principles of stereochemical control are fundamental to the synthesis of such complex natural products and their analogues. The ability to selectively synthesize specific stereoisomers is crucial for structure-activity relationship studies and the development of analogues with improved properties. fiveable.merijournals.com

Ecological and Evolutionary Research Perspectives

Role of Halicylindramides in Marine Chemical Ecology

Marine sponges are known to be prolific sources of structurally diverse secondary metabolites. researchgate.netmdpi.com These compounds are believed to play crucial roles in the ecological interactions of the sponges within their environment. Halicylindramides, as sponge-derived natural products, are implicated in these chemical defense strategies. researchgate.netmdpi.comresearchgate.netpsu.edunih.gov Their presence and bioactivities suggest a significant role in mediating relationships with other marine organisms, including potential predators and pathogens.

Defensive Mechanisms Against Predators or Pathogens

Halicylindramides, including Halicylindramide D, have demonstrated potent biological activities that are consistent with a defensive function for the host sponge. Halicylindramides A-C, isolated from Halichondria cylindrata, showed antifungal activity against Mortierella ramanniana and cytotoxicity against P388 murine leukemia cells. acs.orgaquadocs.org this compound, also isolated from Halichondria cylindrata, is a tridecapeptide with a formyl-blocked N-terminus and a C-terminus lactonized with a threonine residue. researchgate.netaquadocs.orgacs.orgbpums.ac.ir Studies have shown that this compound is active as an antifungal agent against Mortierella ramanniana at a concentration of 5 µ g/disk . researchgate.netacs.orgnih.gov In contrast, Halicylindramide E, a truncated linear peptide, showed lower antifungal activity, suggesting that the macrocyclic structure found in compounds like this compound is important for their antifungal properties. researchgate.netbpums.ac.irmdpi.com The cytotoxic properties observed for halicylindramides further support their potential role in deterring predation or inhibiting the growth of competing organisms. researchgate.netnih.govaquadocs.orgacs.org The production of such bioactive peptides is a known defense mechanism employed by sponges against microbial colonization and predation, highlighting their importance in maintaining ecological balance. researchgate.netpsu.edu

Symbiotic Interactions within the Marine Holobiont

Increasing evidence suggests that many bioactive natural products isolated from marine sponges are not produced by the sponge host itself but by associated symbiotic microorganisms. aquadocs.orgasm.orgkormb.or.krmdpi.comencyclopedia.pub The concept of the marine holobiont, which considers the host and its associated microbiota as a single biological and functional unit, is crucial for understanding the origin and ecological role of compounds like halicylindramides. researchgate.netresearchgate.netnih.gov Recent metagenomic studies have provided significant insights into the true producers of halicylindramides. Research on the Korean marine sponge Halichondria dokdoensis (initially classified as Petrosia sp.) revealed a dominant filamentous bacterium, Candidatus Entotheonella halido, as the likely main producer of halicylindramides. researchgate.netasm.orgkormb.or.krresearchgate.netresearchgate.net This bacterial symbiont constitutes a significant portion of the microbial community within the sponge. asm.orgresearchgate.net The identification of the biosynthetic gene cluster (BGC) for halicylindramides within the Ca. E. halido genome confirms its role in the biosynthesis of these compounds. researchgate.netasm.orgkormb.or.kr This symbiotic relationship, where the bacterial symbiont produces defensive metabolites for the sponge host, is a prime example of the intricate chemical ecology within the marine holobiont.

Evolutionary Trajectories of Halicylindramide Biosynthetic Pathways

Halicylindramides are depsipeptides, a class of peptides synthesized through non-ribosomal pathways by large multimodular enzymes called non-ribosomal peptide synthetases (NRPS). mdpi.comencyclopedia.pub The identification of the halicylindramide BGC in Candidatus Entotheonella halido provides a basis for studying the evolutionary history of these biosynthetic pathways. researchgate.netasm.orgkormb.or.kr The modular nature of NRPS enzymes allows for structural diversity in the produced peptides through recombination and modification of modules over evolutionary time. The presence of specific domains within the BGC, such as formylation domains, further supports the proposed biosynthetic steps for halicylindramides. asm.org The finding that Ca. Entotheonella symbionts, including Ca. E. halido, exhibit high BGC diversity, with almost no overlapping BGCs between different metagenome-assembled genomes (MAGs), suggests independent evolution and acquisition of BGCs as part of their symbiotic relationships with different sponge hosts. asm.orgresearchgate.net This evolutionary trajectory highlights how symbiotic associations can drive the diversification of natural product biosynthetic machinery.

Chemodiversity and Adaptation in Marine Ecosystems

The existence of multiple halicylindramide variants (A through H) isolated from different sponge species (Halichondria and Petrosia) illustrates the chemodiversity within this class of compounds. wikipedia.orgresearchgate.netnih.govacs.org This structural variation, likely a result of the evolutionary flexibility of the NRPS machinery in their bacterial symbionts, contributes to the adaptive capabilities of the sponge holobiont in diverse marine environments. The high diversity of BGCs observed within the Ca. Entotheonella pangenome, particularly the presence of cryptic and genetically unique clusters, represents a promising source of novel natural products. asm.orgresearchgate.net This chemodiversity may allow sponge holobionts to adapt to specific ecological pressures, such as variations in local predator or pathogen communities. The production of a suite of related, yet structurally distinct, defensive compounds could provide a broader spectrum of protection, enhancing the survival and ecological success of the sponge in competitive marine ecosystems.

Q & A

Q. How can researchers ethically address discrepancies between in-house data and published studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.